2-Bromo-4-chloro-1-(trichloromethoxy)benzene
Overview
Description
2-Bromo-4-chloro-1-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3BrCl4O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a trichloromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-(trichloromethoxy)benzene typically involves halogenation reactions. One common method is the bromination and chlorination of a suitable benzene precursor. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as:
- Halogenation of benzene derivatives.
- Introduction of the trichloromethoxy group through reactions with trichloromethylating agents.
- Purification and isolation of the final product using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
2-Bromo-4-chloro-1-(trichloromethoxy)benzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated benzene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(trichloromethoxy)benzene involves its interaction with molecular targets through its halogen atoms and trichloromethoxy group. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the trichloromethoxy group, which can affect the electron density on the benzene ring and facilitate certain reactions.
Comparison with Similar Compounds
2-Bromo-4-chlorobenzene: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.
2-Bromo-4-chloro-1-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a trichloromethoxy group.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2-Bromo-4-chloro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-4-chloro-1-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl4O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFMRDYVGFVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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